4-Butyrylbenzoic acid

Description

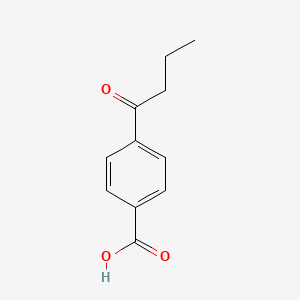

4-Butyrylbenzoic acid (IUPAC name: 4-(butanoyl)benzoic acid) is a para-substituted benzoic acid derivative featuring a butyryl (C₃H₇CO-) group attached to the benzene ring. This compound combines the aromatic carboxylic acid functionality with a ketone-containing side chain, making it a versatile intermediate in organic synthesis, pharmaceutical research, and materials science. The butyryl group may influence solubility, acidity, and reactivity compared to other substituents, as seen in related compounds .

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

4-butanoylbenzoic acid |

InChI |

InChI=1S/C11H12O3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h4-7H,2-3H2,1H3,(H,13,14) |

InChI Key |

KZAGOSIRNVIVKT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification Reactions

4-BBA undergoes esterification with alcohols under acid catalysis. In a modified protocol from the acetylation of 4-hydroxybenzoic acid , 4-BBA reacts with alcohols (e.g., methanol) in the presence of sulfuric acid or acetic anhydride:

Key Data :

-

Reagents : Methanol (3 mL/g 4-BBA), acetic anhydride (1.5 eq), H₂SO₄ (catalytic) .

-

Conditions : 50–60°C, 15 minutes.

Nucleophilic Acyl Substitution

The butyryl group participates in nucleophilic substitutions. For example, reactions with amines yield amides:

Key Data :

-

Catalyst : Palladium catalysts enable carbonylative coupling with amines under CO pressure (2–30 bar) .

-

Solvents : Methanol, toluene, or DMF enhance reaction efficiency .

Oxidative Reactions

4-BBA derivatives are susceptible to oxidation. In peroxynitrite-mediated reactions, analogous benzaldehydes oxidize to benzoic acids :

Key Findings :

-

Mechanism : Radical attack and peracid formation dominate at high oxidant concentrations .

-

Byproducts : Benzyl alcohol forms via Cannizzaro-type reactions under acidic conditions .

Friedel-Crafts Acylation

The butyryl group can act as an acylating agent in aromatic electrophilic substitution. For example, benzene reacts with γ-butyrolactone in the presence of AlCl₃ to form 4-benzene-1-butyric acid :

Optimized Parameters :

Decarboxylation and Thermal Stability

Thermal decomposition of 4-BBA generates CO₂ and 4-butylacetophenone. Solubility studies in organic solvents (e.g., THF, cyclohexanone) show stability up to 160°C :

| Solvent | Solubility (g/100g, 25°C) | Decomposition Temp (°C) |

|---|---|---|

| Tetrahydrofuran | 12.3 | 160 |

| Cyclohexanone | 8.7 | 155 |

| Acetophenone | 10.1 | 165 |

Toxicity and Handling

Repeated exposure to 4-BBA derivatives (e.g., 4-methylbenzoic acid) at 300 mg/kg/day causes reproductive toxicity in rats, including reduced epididymal sperm counts .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 4-butyrylbenzoic acid and its analogs:

Key Findings:

Acidity and Reactivity :

- Electron-withdrawing groups (e.g., -Br in 4-bromobenzoic acid) enhance the acidity of the carboxylic acid group compared to this compound, where the butyryl group is moderately electron-withdrawing due to its ketone .

- The methoxycarbonyl group in 4-(methoxycarbonyl)benzoic acid acts as a protecting group, enabling controlled hydrolysis in synthetic pathways .

Solubility and Stability: 4-Hydroxybenzoic acid exhibits high water solubility due to its hydroxyl group, whereas 4-bromobenzoic acid is less soluble in polar solvents .

Applications :

- 4-Bromobenzoic acid is critical in cross-coupling reactions for drug synthesis, while 4-hydroxybenzoic acid is widely used in preservatives due to its antimicrobial properties .

- 4-(methoxycarbonyl)benzoic acid serves as a building block in peptide chemistry, contrasting with the hypothetical role of this compound in ketone-based pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.